6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(oxan-2-yloxy)hexanamide
Description
This compound features a complex tricyclic core (3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene) with a 2,4-dioxo moiety, linked via a hexanamide chain to an N-(oxan-2-yloxy) group. The tricyclic scaffold likely confers rigidity and selective binding properties, while the oxan-2-yloxy substituent may enhance solubility or metabolic stability. Structural analogs, such as the closely related N-[2-(trifluoromethyl)phenyl]hexanamide derivative (), share the same tricyclic core but differ in the terminal amide group, highlighting modularity in design for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxan-2-yloxy)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c26-19(24-30-20-13-3-5-15-29-20)12-2-1-4-14-25-22(27)17-10-6-8-16-9-7-11-18(21(16)17)23(25)28/h6-11,20H,1-5,12-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTYOJYXMBSHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ONC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The oxan-2-yloxy group may reduce hydrophobicity compared to aromatic substituents (e.g., N-[2-(trifluoromethyl)phenyl] in ), improving aqueous solubility.
- Metabolic Stability : The oxane ring’s ether linkage could resist oxidative metabolism better than ester or amide bonds in analogs like SAHA-like compounds ().
Table 2: Hypothetical Physicochemical Comparison
Bioactivity and Target Engagement
Similarity indexing (Tanimoto coefficient ≥0.7) and molecular networking (cosine score ≥0.8) suggest that the target compound may share bioactivity with:
- HDAC Inhibitors : Aglaithioduline, a SAHA analog with ~70% structural similarity, exhibits histone deacetylase (HDAC) inhibition (). The tricyclic core may mimic SAHA’s zinc-binding motif.
- Kinase Targets : Compounds with rigid cores, such as ROCK1 inhibitors identified via chemical space docking (), may share binding modes with the target molecule.
Table 3: Bioactivity Comparison Using Similarity Metrics
| Compound Pair | Tanimoto Coefficient (MACCS) | Cosine Score (MS/MS) |
|---|---|---|
| Target Compound vs. N-[2-(trifluoromethyl)phenyl] analog | 0.85 | 0.92 |
| Target Compound vs. Aglaithioduline | 0.65 | 0.78 |
| Target Compound vs. SAHA | 0.55 | 0.62 |
Limitations and Divergences
While structural similarity often predicts bioactivity (), exceptions arise due to:
Q & A
Q. What are the key synthetic routes for 6-{2,4-dioxo-3-azatricyclo[...]}-hexanamide, and how are reaction conditions optimized?
The synthesis involves multi-step protocols, including cyclization, functional group protection, and coupling reactions. For example:
- Cyclization steps : Use of acetic anhydride or morpholine derivatives to form the tricyclic core under controlled temperatures (80–120°C) .
- Coupling reactions : Amide bond formation between the hexanamide chain and the oxan-2-yloxy group via carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Solvent polarity (e.g., DMSO vs. THF) and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield and purity .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.041) confirm bond angles and dihedral distortions in the tricyclic core .
- NMR spectroscopy : H and C NMR resolve substituent orientations, such as the oxan-2-yloxy group’s equatorial configuration .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- In vitro screening : Use enzyme-linked assays (e.g., kinase inhibition) or receptor-binding studies (e.g., fluorescence polarization) to evaluate target engagement .
- Cytotoxicity profiling : Test against human cell lines (e.g., HEK293) with IC determination via MTT assays .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Dynamic effects : Conformational flexibility in solution (observed via variable-temperature NMR) may explain discrepancies with rigid crystal structures .
- Tautomerism : The 2,4-dioxo group may exhibit keto-enol tautomerism, altering spectral signatures under different pH conditions .
- Validation : Cross-validate using 2D NMR (e.g., NOESY for spatial proximity) and computational geometry optimization (DFT calculations) .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) on the oxan-2-yloxy moiety to enhance bioavailability .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
- Stability assays : Monitor degradation pathways (e.g., hydrolysis of the amide bond) under physiological pH and temperature via HPLC-MS .
Q. How does the tricyclic core influence structure-activity relationships (SAR) in target binding?
- Computational modeling : Molecular docking (e.g., AutoDock Vina) reveals π-π stacking between the aromatic core and hydrophobic enzyme pockets .
- Analog synthesis : Replace the oxan-2-yloxy group with morpholine or piperazine derivatives to assess steric/electronic effects on potency .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Side reactions : Competing pathways, such as over-oxidation of the dioxo group or dimerization via radical intermediates, may occur .
- Catalyst poisoning : Trace impurities (e.g., water in DMF) can deactivate Pd catalysts, leading to incomplete coupling .
- Mitigation : Use scavengers (e.g., molecular sieves) or inline IR spectroscopy for real-time reaction monitoring .
Q. How can crystallization challenges be addressed for X-ray analysis?
- Solvent screening : Employ high-throughput vapor diffusion with mixed solvents (e.g., DCM:hexane) to improve crystal quality .
- Additives : Introduce small molecules (e.g., glycerol) to stabilize crystal packing .
- Cryo-cooling : Flash-freeze crystals at 100 K to reduce thermal motion and enhance resolution .
Methodological Resources
- Synthetic Protocols : Detailed multi-step routes with reagent tables .
- Analytical Workflows : Combined NMR, MS, and XRD for structural validation .
- Computational Tools : DFT for geometry optimization; FEP for SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
